molecular formula C17H22N2 B5628356 1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine

1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B5628356
M. Wt: 254.37 g/mol
InChI Key: PPBSKIUHAMTMQB-UHFFFAOYSA-N
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Description

1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-Ethylpiperazine and naphthalen-1-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dichloromethane or toluene.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with different functional groups replacing the naphthalen-1-ylmethyl group.

Scientific Research Applications

1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(naphthalen-1-ylmethyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-4-(phenylmethyl)piperazine: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    1-Ethyl-4-(benzyl)piperazine: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

1-Ethyl-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and influence its overall activity profile.

Properties

IUPAC Name

1-ethyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-18-10-12-19(13-11-18)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSKIUHAMTMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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